molecular formula C3H6N4S B152063 5-(Ethylthio)-1H-tetrazole CAS No. 133122-98-2

5-(Ethylthio)-1H-tetrazole

Cat. No. B152063
M. Wt: 130.17 g/mol
InChI Key: GONFBOIJNUKKST-UHFFFAOYSA-N
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Description

5-(Ethylthio)-1H-tetrazole is a chemical compound used in the synthesis of RNA oligonucleotides . It plays a crucial role in the coupling process during RNA synthesis .


Synthesis Analysis

The compound is used as an activator in the synthesis of RNA oligonucleotides. It activates coupling by protonating the diisopropyl amine attached to the trivalent phosphorous .


Chemical Reactions Analysis

In the context of RNA synthesis, 5-(Ethylthio)-1H-tetrazole undergoes a nucleophilic attack leading to the formation of a tetrazolide intermediate. This intermediate then reacts with the free 5′-OH of the support-bound nucleoside, forming the internucleotide phosphite linkage .

Scientific Research Applications

Synthesis Methods

5-(Ethylthio)-1H-tetrazole has been synthesized using environmentally benign solvents. A study by Liu Yu-zhen (2007) showed that using water as a solvent and absolute ethanol as a cosolvent is effective, significantly reducing the amount of reagent needed and achieving a product yield of 83.5% (Liu Yu-zhen, 2007).

Catalytic Applications

The compound has been explored as an alternative catalyst in the synthesis of phosphonate diesters and phosphonamidates, showing comparable efficacy to 1-H-tetrazole in these reactions, as discussed in a study by Jack Maung et al. (2004) (Maung et al., 2004).

Corrosion Inhibition

5-(Ethylthio)-1H-tetrazole has been studied for its inhibitive effect and adsorption behavior on copper in a sulfur-ethanol system, showing significant inhibition efficiency and reducing the roughness of the corrosion surface, as explored by Lin Liu et al. (2018) (Liu et al., 2018).

Coordination Chemistry

In coordination chemistry, different coordination modes of 5-(ethylthio)-1H-tetrazole have been regulated by varying reaction time and temperature, leading to diverse structural polymorphs, as demonstrated in a study by Ye Tao et al. (2017) (Tao et al., 2017).

Medicinal Chemistry

5-(Ethylthio)-1H-tetrazole and its derivatives have found applications in medicinal chemistry. They are used as bioisosteric replacements for carboxylic acids due to their similar acidities but higher lipophilicities and metabolic resistance, as discussed in various studies, including those by Roh et al. (2012) and Herr (2002) (Roh et al., 2012); (Herr, 2002).

Solar Cell Application

The compound has been applied in the deposition of perovskite films with high crystallinity and smooth surface for metal hybrid perovskite solar cells (PSCs), enhancing their power conversion efficiency and moisture stability, as reported in a study by Lisha Xie et al. (2020) (Xie et al., 2020).

Nucleic Acid Synthesis

An improved method for RNA synthesis using 5-(ethylthio)-1H-tetrazole as an activator has been developed, enhancing the synthesis quality and yield of oligoribonucleotides, as described in a study by B. Sproat et al. (1995) (Sproat et al., 1995).

Luminescence Property Trimming

The compound has been used in crystal engineering to trim the luminescence properties of hybrid coordination polymers, influencing their rigidity, arrangement, and hydrogen bonding, as noted in a study by Bei-ni Liu et al. (2015) (Liu et al., 2015).

Future Directions

The future directions of 5-(Ethylthio)-1H-tetrazole seem to be tied to its role in RNA synthesis. As RNA interference technology continues to develop, the demand for efficient RNA oligonucleotide synthesis methods is increasing. Therefore, compounds like 5-(Ethylthio)-1H-tetrazole that play a crucial role in these synthesis methods may see increased research and usage .

properties

IUPAC Name

5-ethylsulfanyl-2H-tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N4S/c1-2-8-3-4-6-7-5-3/h2H2,1H3,(H,4,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GONFBOIJNUKKST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NNN=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301008981
Record name 5-(Ethylsulfanyl)-2H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301008981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Ethylthio)-1H-tetrazole

CAS RN

89797-68-2
Record name 5-Ethylthio-1H-tetrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89797-68-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Ethylsulfanyl)-2H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301008981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
636
Citations
HF Qin, Y Li, XM Qin, HY Li, HD Bian, Q Yu… - Journal of …, 2020 - Taylor & Francis
A new complex formulated as [Mn(H 2 O) 6 ][Mn 2 (ett) 6 ]·0.5H 2 O (1) has been synthesized from 5-(ethylthio)-1H-tetrazole) (Hett) andMn(OAc) 2 ·4H 2 O. The crystal structure is …
Number of citations: 3 www.tandfonline.com
S Neelamkavil - Encyclopedia of Reagents for Organic …, 2001 - Wiley Online Library
5‐Ethylthio‐1H‐tetrazole - Neelamkavil - Major Reference Works - Wiley Online … 5-Ethylthio-1H-tetrazole … 5-Ethylthio-1H-tetrazole has also been prepared using DMF as solvent albeit in …
Number of citations: 0 onlinelibrary.wiley.com
陶野, 李莜, 姚鹏飞, 李海叶, 黄富平, 边贺东 - 结构化学, 2017 - cqvip.com
: Three cadmium (II)-halide complexes with 5-(ethylthio)-1H-tetrazole (Hett) as ligand, namely [Cd_7Cl_2 (ett) _ (12)(H_2O) _2] _n (1),[Cd_2 (OH) Br (ett) _2] _n (2) and [Cd_2 (OH) I (ett…
Number of citations: 3 www.cqvip.com
GS Cremosnik, A Hofer… - Angewandte Chemie …, 2014 - Wiley Online Library
P‐Amidites can be used in iterative couplings to selectively give mixed P III –P V anhydrides. These intermediates can be oxidized followed by a rapid removal of the two terminal …
Number of citations: 78 onlinelibrary.wiley.com
L Xie, X Deng, C Li, Y Cui, Z Cao, A Wang… - Chemical Engineering …, 2021 - Elsevier
The commercialization process of metal hybrid perovskite solar cells (PSCs) is hindered by the poor quality of perovskite films, imperfect carrier extraction, and inferior stability. Organic …
Number of citations: 12 www.sciencedirect.com
L Liu, H Su, J Xing, D Peng, Q Zhang… - Anti-Corrosion Methods …, 2018 - emerald.com
Purpose This paper aims to evaluate the inhibitive effect and adsorption behavior of 5-(ethylthio)-1H-tetrazole (EHT) and 5-(benzylthio)-1H-tetrazole (BHT) on copper in a sulfur-ethanol …
Number of citations: 4 www.emerald.com
D Tsou, A Hampel, A Andrus… - … , Nucleotides & Nucleic …, 1995 - Taylor & Francis
… Activation of phosphoramidites was effected with a 0.75 M solution of 5-ethylthio-1Htetrazole in acetonitrile.16 A 0.1 M solution of phosphoramidites in acetonitrile was used for all the …
Number of citations: 33 www.tandfonline.com
Y Ahmadibeni, K Parang - Organic Letters, 2007 - ACS Publications
Four classes of phosphitylating reagents were subjected to reactions with aminomethyl polystyrene resin-bound p-acetoxybenzyl alcohol to yield the corresponding polymer-bound …
Number of citations: 34 pubs.acs.org
PF Yao, CH Su, TX Wu, Y Li, HM Hao, FP Huang, Q Yu… - Polyhedron, 2018 - Elsevier
Four polynuclear mercaptotetrazole-based nickel clusters, [Ni 3 (hmt) 6 (H 2 O) 6 ]·4H 2 O (1), [(C 2 H 5 ) 4 N] 2 [Ni 9 (μ 3 -CH 3 O) 8 (hmt) 12 ] (2), [Ni 5 (μ 3 -OH) 2 (Hdmt) 6 (SCN) 8 ] (3)…
Number of citations: 7 www.sciencedirect.com
B Sproat, F Colonna, B Mullah, D Tsou… - … Nucleotides & Nucleic …, 1995 - Taylor & Francis
… A new activator, 5-ethylthio-1H-tetrazole significantly enhances the synthesis quality and yield of oligoribonucleotides. RNA synthesized using these improvements has been shown to …
Number of citations: 172 www.tandfonline.com

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